Critical Data Gap: No Comparator-Based Activity or Selectivity Data Identified for Procurement Decision-Making
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct head-to-head, cross-study comparable, or class-level inference data that quantitatively differentiates 5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide from its closest positional isomers or structural analogs. The related compound 5-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide (PDB: SJJ) has been crystallized as a GSK-3 inhibitor, but its inhibitory constant (Ki or IC50) relative to the target compound is not reported [1]. Similarly, the pyridin-3-yl positional isomer (CAS 955731-44-9) lacks any publicly disclosed biological characterization.
| Evidence Dimension | Biological activity (any reported target or assay) |
|---|---|
| Target Compound Data | No quantitative data available in the peer-reviewed public domain |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide (PDB SJJ): Crystal structure with GSK-3β is available (PDB 4AFJ), but no IC50/Ki values are disclosed for this specific ligand. |
| Quantified Difference | Not calculable due to lack of data for the target compound. |
| Conditions | N/A |
Why This Matters
The absence of quantitative differentiation data means that any procurement decision based on assumed biological superiority or unique activity would be speculative, highlighting the importance of requesting custom synthesis with specific assay requirements or conducting in-house screening against intended targets.
- [1] Gentile, G. et al. 5-Aryl-4-carboxamide-1,3-oxazoles: Potent and Selective GSK-3 Inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 1989-1993. DOI: 10.1016/j.bmcl.2012.01.034. View Source
